molecular formula C20H17N5O2S B2553221 4-[(2,1,3-benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide CAS No. 1251710-05-0

4-[(2,1,3-benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide

Cat. No.: B2553221
CAS No.: 1251710-05-0
M. Wt: 391.45
InChI Key: GKSULOHXLKOYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,1,3-Benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide is a synthetic small molecule featuring a quinolin-8-ylamide core linked to a benzothiadiazole moiety via a butanamide chain. The benzothiadiazole group is a heterocyclic aromatic system known for its electron-deficient nature, which enhances π-π stacking interactions and influences electronic properties.

Properties

IUPAC Name

N-[4-oxo-4-(quinolin-8-ylamino)butyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-18(23-16-6-1-4-13-5-2-10-21-19(13)16)7-3-11-22-20(27)14-8-9-15-17(12-14)25-28-24-15/h1-2,4-6,8-10,12H,3,7,11H2,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSULOHXLKOYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=CC4=NSN=C4C=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2,1,3-benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiadiazole and quinoline intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(2,1,3-benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,1,3-benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide involves its interaction with molecular targets, such as enzymes or receptors. The benzothiadiazole and quinoline moieties may play a role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Variations

The compound belongs to a broader class of N-(quinolin-8-yl)butanamide derivatives, which differ in the substituent attached to the butanamide chain. Key analogs identified in the evidence include:

Compound ID Substituent Yield (%) Key Features Reference
Target Compound 2,1,3-Benzothiadiazol-5-yl N/A Electron-deficient heterocycle N/A
3am 1H-Indol-5-yl 40 Nitrogen-rich heterocycle
3an 1-Methyl-1H-indol-2-yl 47 Methylated indole (enhanced lipophilicity)
3ao 9-Ethyl-9H-carbazol-3-yl 36 Bulky carbazole derivative
3f 4-Iodophenyl 34 Halogenated aromatic (potential radioimaging)
3g 4-Trifluoromethylphenyl 78 Electron-withdrawing group
3d 4-Fluorophenyl 62 Small halogen substituent
3m [1,1'-Biphenyl]-3-yl 79 Extended aromatic system
3r 3-Trifluoromethylphenyl 95 Meta-substituted CF3 group

Physicochemical Properties

  • Target Compound : The benzothiadiazole group likely reduces solubility in polar solvents due to its planar, hydrophobic structure. Its electron-deficient nature may enhance stability under oxidative conditions.
  • Heterocyclic Derivatives (3am, 3an, 3ao): Indole and carbazole groups introduce hydrogen-bonding capacity but may reduce aqueous solubility . Trifluoromethyl Derivatives (3g, 3r): High electronegativity and metabolic stability, common in drug design .

Key Research Findings

  • Synthetic Flexibility: The N-(quinolin-8-yl)butanamide scaffold accommodates diverse substituents, enabling tailored electronic and steric properties .
  • Yield Trends : Electron-deficient and sterically unhindered boronic acids (e.g., CF3-phenyl, biphenyl) generally afford higher yields .
  • Structure-Activity Relationship (SAR) : Preliminary data suggest substituent electronics and size critically influence physicochemical and biological behavior, though explicit SAR for the target compound requires further study.

Biological Activity

4-[(2,1,3-benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide is a compound that combines the structural motifs of benzothiadiazole and quinoline, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H15N3O2S
  • Molecular Weight : 313.37 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing both benzothiadiazole and quinoline scaffolds exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. By interfering with these enzymes, the compound can induce apoptosis in cancer cells .
  • Case Studies :
    • A study demonstrated that a related compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM .
    • Another study reported that derivatives with a similar structure showed potent activity against lung cancer cell lines, suggesting a promising avenue for therapeutic development .

Antimicrobial Activity

Benzothiadiazole derivatives are also noted for their antimicrobial properties. The compound has shown effectiveness against both bacterial and fungal strains.

  • Antibacterial Effects : In vitro studies have shown that the compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antifungal Activity : The compound has been tested against various fungal pathogens and demonstrated effectiveness comparable to standard antifungal agents .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications.

PropertyValue
AbsorptionRapidly absorbed
BioavailabilityModerate (estimated 50%)
MetabolismPrimarily hepatic
Elimination Half-LifeApproximately 4 hours

Toxicity Profile

Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully assess its long-term effects and potential toxicity in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.